molecular formula C21H17N3O3 B11613895 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11613895
M. Wt: 359.4 g/mol
InChI Key: DIVBRVULNGTEDM-GZTJUZNOSA-N
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Description

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique structure combining an indole moiety with a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the diazinane trione core. The final step involves the condensation of these two intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE could be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets within cells. This could include binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and diazinane trione analogs. Examples are:

  • 1-Benzyl-1H-indole-3-carboxaldehyde
  • 1-Methyl-1,3-diazinane-2,4,6-trione

Uniqueness

What sets (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of an indole moiety with a diazinane trione core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H17N3O3/c1-23-20(26)17(19(25)22-21(23)27)11-15-13-24(12-14-7-3-2-4-8-14)18-10-6-5-9-16(15)18/h2-11,13H,12H2,1H3,(H,22,25,27)/b17-11+

InChI Key

DIVBRVULNGTEDM-GZTJUZNOSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O

Origin of Product

United States

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